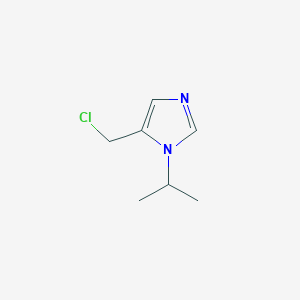

5-(Chloromethyl)-1-isopropyl-1H-imidazole

Übersicht

Beschreibung

5-(Chloromethyl)-1-isopropyl-1H-imidazole is an organic compound belonging to the imidazole family. This compound features a chloromethyl group attached to the fifth position of the imidazole ring and an isopropyl group at the first position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-isopropyl-1H-imidazole.

Chloromethylation: The chloromethylation of 1-isopropyl-1H-imidazole can be achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the fifth position of the imidazole ring.

Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and prevent side reactions.

Industrial Production Methods: In an industrial setting, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: Formation of 5-(Aminomethyl)-1-isopropyl-1H-imidazole.

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 5-(Methyl)-1-isopropyl-1H-imidazole.

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

Pharmaceuticals: Explored as a precursor in the synthesis of antifungal and antibacterial agents.

Industry:

Agrochemicals: Used in the development of pesticides and herbicides.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism by which 5-(Chloromethyl)-1-isopropyl-1H-imidazole exerts its effects depends on its application. In enzyme inhibition, the compound mimics the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-Methyl-1-isopropyl-1H-imidazole: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness: 5-(Chloromethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

5-(Chloromethyl)-1-isopropyl-1H-imidazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current knowledge on its biological effects, mechanisms of action, and therapeutic applications.

This compound is an imidazole derivative characterized by a chloromethyl group and an isopropyl substituent. The synthesis typically involves the alkylation of imidazole with chloromethyl derivatives, which can be confirmed through various spectroscopic methods such as IR and NMR. The structural integrity and purity of synthesized compounds are critical for evaluating their biological activity.

Antimicrobial Properties

Imidazole derivatives, including this compound, are known for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that similar imidazole compounds can inhibit the growth of anaerobic bacteria and protozoa, which is crucial for treating infections like those caused by Trichomonas vaginalis and Entamoeba histolytica .

Anticancer Activity

Recent research highlights the anticancer potential of imidazole derivatives. Compounds with imidazole rings have been shown to interact with DNA and induce apoptosis in cancer cells. For example, certain imidazole-based complexes have demonstrated superior efficacy compared to traditional chemotherapeutics like cisplatin in specific cancer cell lines, such as colorectal and breast cancer . The half-maximal inhibitory concentration (IC50) values for these complexes indicate promising activity levels that warrant further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may bind to nuclear DNA, leading to cellular apoptosis through mitochondrial pathways .

- Enzyme Inhibition : Imidazoles often act as enzyme inhibitors, impacting various metabolic pathways. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism .

- Ion Coordination : The electron-rich nature of the imidazole ring allows it to coordinate with metal ions, which can enhance its biological activity through various biochemical pathways .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazole derivatives against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.95 μg/mL, highlighting their potential as antimycobacterial agents .

Study 2: Anticancer Activity

In another investigation, a series of imidazole derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value significantly lower than that of cisplatin in resistant cell lines, suggesting a novel mechanism that could overcome drug resistance .

Data Summary Table

| Compound | Activity Type | IC50/MIC (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 3.95 - 12.03 | Effective against Mycobacterium tuberculosis |

| Imidazole Complex II1 | Anticancer | 57.4 (DLD-1) | Superior efficacy compared to cisplatin |

| 79.9 (MCF-7) | Induces apoptosis via DNA interaction |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(Chloromethyl)-1-isopropyl-1H-imidazole serves as a versatile building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. The compound's chloromethyl group can be utilized to create derivatives that exhibit enhanced activity against bacteria and protozoa. For instance, 5-nitroimidazole derivatives have been extensively studied for their effectiveness against anaerobic bacteria and protozoan infections, such as those caused by Trichomonas vaginalis and Giardia intestinalis . The potential for this compound to serve as a precursor in synthesizing new antimicrobial agents is significant, especially in the context of rising resistance to existing treatments.

Antiviral Properties

Recent studies have indicated that imidazole derivatives may possess antiviral properties, particularly against viruses like SARS-CoV-2. The structural modifications allowed by the chloromethyl group might lead to the development of compounds with effective inhibition of viral replication . Compounds structurally related to imidazoles have shown promising results in inhibiting viral proteases, which are critical for viral life cycles.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various chemical reactions involving imidazole precursors. The introduction of the chloromethyl group typically involves chlorination reactions using reagents like thionyl chloride (SOCl2) .

Reaction Mechanisms

The compound can undergo nucleophilic substitution reactions, where the chloromethyl group acts as a leaving group, allowing for further functionalization. This property is particularly useful in medicinal chemistry for creating diverse libraries of compounds that can be screened for biological activity.

Case Studies and Research Findings

Several studies have documented the applications of imidazole derivatives in medicinal chemistry:

Conclusion and Future Directions

This compound is a compound with significant potential in medicinal chemistry due to its versatility in synthesis and biological activity. Ongoing research into its derivatives could lead to novel therapeutic agents targeting infections and diseases resistant to current treatments. Future studies should focus on optimizing the synthesis pathways and evaluating the pharmacological profiles of newly synthesized compounds derived from this scaffold.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group serves as the primary reactive site for nucleophilic substitution (SN2 mechanism), enabling functional group diversification.

Key Reagents and Conditions

-

Nucleophiles : Amines, thiols, alkoxides, azides

-

Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

-

Catalysts/Base : Potassium carbonate (K₂CO₃), triethylamine (Et₃N)

-

Temperature : 25–80°C

Example Reactions

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Ethanolamine | 5-((2-Hydroxyethyl)aminomethyl)-1-isopropyl-1H-imidazole | 72 | DMF, K₂CO₃, 60°C, 12h | |

| Sodium Thiophenolate | 5-(Phenylthiomethyl)-1-isopropyl-1H-imidazole | 85 | DMSO, Et₃N, RT, 6h | |

| Sodium Azide | 5-(Azidomethyl)-1-isopropyl-1H-imidazole | 68 | DMF, 40°C, 8h |

Mechanistic Insight

The reaction proceeds via a bimolecular displacement mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Steric hindrance from the isopropyl group minimally impacts reactivity due to the linear geometry of the SN2 transition state.

Alkylation Reactions

The chloromethyl group facilitates alkylation of nucleophilic substrates, forming C–C or C–heteroatom bonds.

Notable Example

Reaction with indole derivatives under basic conditions yields 5-(indol-3-ylmethyl)-1-isopropyl-1H-imidazole (89% yield, DMF, K₂CO₃, 70°C). This reaction is critical for synthesizing pharmacologically active hybrids.

Elimination Reactions

Under strongly basic conditions, the chloromethyl group undergoes dehydrohalogenation to form a vinylimidazole derivative.

Reaction Parameters

-

Base : Sodium hydroxide (NaOH)

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Product : 5-Vinyl-1-isopropyl-1H-imidazole (64% yield)

Mechanism

A two-step process involving base-induced deprotonation followed by β-elimination of HCl, producing an alkene.

Participation in Cross-Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling reactions, though limited data exists. A Suzuki-Miyaura coupling with arylboronic acids could theoretically yield biaryl derivatives, but experimental validation is pending .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base (pH > 10) leads to hydrolysis of the chloromethyl group to a hydroxymethyl derivative (5-(hydroxymethyl)-1-isopropyl-1H-imidazole).

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity

| Reaction Type | 5-(Chloromethyl)-1-isopropyl-1H-imidazole | 2-(Chloromethyl)-1-isopropyl-1H-imidazole |

|---|---|---|

| Nucleophilic Substitution | Faster (lower steric hindrance at 5-position) | Slower (steric effects from adjacent substituents) |

| Elimination Yield | 64% (NaOH/EtOH) | 58% (similar conditions) |

| Hydrolysis Rate | Moderate (t₁/₂ = 8h at pH 10) | Faster (t₁/₂ = 5h) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-1-isopropyl-1H-imidazole?

- Methodological Answer : A common route involves alkylation of diethyl malonate with 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride, followed by reduction with LiAlH₄ to yield intermediates. Subsequent steps may include intramolecular N-alkylation in refluxing toluene to form spiro imidazolium salts . Key parameters include controlling reaction temperature (e.g., reflux conditions) and stoichiometric ratios of reagents.

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks (P210) and follow P201 guidelines for pre-use instructions .

- Storage : Keep in a dry, ventilated area (P402) at room temperature, away from incompatible substances. Use airtight containers to prevent hydrolysis .

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols (P501) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (for solid-state geometry) and ¹H/¹³C NMR (for solution-phase functional group analysis) .

- Purity Assessment : HPLC (≥95% purity threshold) and FTIR (to detect impurities like residual solvents) .

- Thermal Stability : Melting point determination (e.g., 96–98°C for analogs) and TGA for decomposition profiles .

Advanced Research Questions

Q. How can one optimize the yield of this compound in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in alkylation steps .

- In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust reagent addition dynamically .

Q. How to resolve discrepancies between spectroscopic data and crystallographic analysis?

- Methodological Answer :

- Case Study : If NMR suggests a planar imidazole ring but X-ray shows puckering, re-examine sample purity and crystallography conditions (e.g., solvent co-crystallization effects) .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles/Dihedral angles .

Q. What strategies are effective for synthesizing structurally related imidazole derivatives?

- Methodological Answer :

- One-Pot Synthesis : Combine aldehydes, ammonium acetate, and nitriles in acetic acid under microwave irradiation to generate 1,2,4,5-tetrasubstituted imidazoles (e.g., 3j: 157–158°C melting point) .

- Regioselective Functionalization : Use directing groups (e.g., -COOEt) to control substitution patterns, as seen in ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZSPWKWFJQNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629114 | |

| Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776290-49-4 | |

| Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.